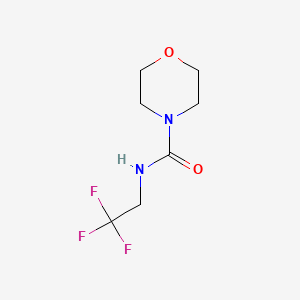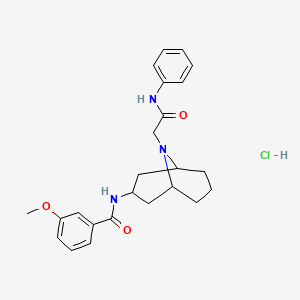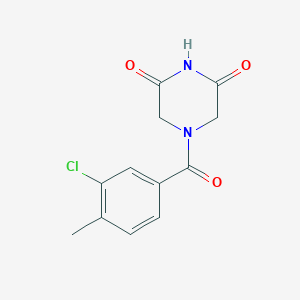![molecular formula C14H22ClNO4 B7582445 1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol](/img/structure/B7582445.png)
1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol is a chemical compound with a complex structure that includes both hydrophilic and hydrophobic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, ammonia, often in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of various products, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism by which 1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: Shares a similar structure but lacks the chloro and methylphenoxy groups.
2-[Bis(2-hydroxyethyl)amino]ethyl oleate: Contains a similar bis(2-hydroxyethyl)amino group but is esterified with oleic acid.
Uniqueness
1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO4/c1-11-2-3-13(15)14(8-11)20-10-12(19)9-16(4-6-17)5-7-18/h2-3,8,12,17-19H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLATRHHORKTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN(CCO)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)
![N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B7582410.png)


![3-[[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7582439.png)
![3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine](/img/structure/B7582440.png)
![3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B7582441.png)
![N-[(S)-alpha-(Methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7582444.png)

![4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione](/img/structure/B7582456.png)
